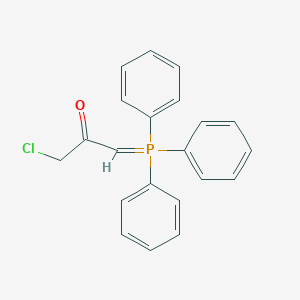

3-Chloro-2-oxopropylidene triphenylphosphorane

Descripción general

Descripción

It is a yellow crystalline solid that is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-oxopropylidene triphenylphosphorane typically involves the reaction of triphenylphosphine with 1-chloro-2-propanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also involves purification steps such as recrystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-oxopropylidene triphenylphosphorane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The compound can participate in addition reactions with various electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Addition Reactions: Reagents such as hydrogen chloride, bromine, and other electrophiles are used. The reactions are often conducted in non-polar solvents like hexane or benzene.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of the original compound.

Addition Reactions: Products include addition compounds with electrophiles.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Wittig Reaction

The most prominent application of 3-Chloro-2-oxopropylidene triphenylphosphorane is in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. This reaction is crucial for constructing complex organic molecules and is widely utilized in pharmaceutical and agrochemical industries.

Key Features:

- Reactivity: The ylide readily reacts with carbonyl compounds to yield alkenes.

- Selectivity: The reaction can be tuned to favor specific stereoisomers by selecting appropriate reaction conditions and substrates.

Formation of Imines

Recent studies have shown that derivatives of this compound can be employed to synthesize imines through condensation reactions with amines. This application is essential for synthesizing nitrogen-containing compounds used in various fields, including medicinal chemistry.

Case Study:

A study demonstrated the stabilization of short-lived Schiff base derivatives using this ylide, highlighting its potential in synthesizing stable imine intermediates that can be further functionalized .

Stability and Reactivity Studies

Research has indicated that the stability of this compound varies significantly depending on the solvent used. For instance, when dissolved in DMSO, the compound exhibits enhanced stability compared to aqueous environments, which facilitates better yields in synthetic reactions .

| Solvent | Stability | Half-life |

|---|---|---|

| DMSO | High | >72 hours |

| Aqueous | Low | <5 minutes |

This data underscores the importance of solvent choice in optimizing reactions involving this phosphonium ylide.

Application in Immunological Studies

The compound has also been explored for its potential use as an immunological reagent. Specifically, its derivatives have shown promise in enhancing immune responses by acting as antigens for certain T-cell populations . The ability to manipulate the reactivity and stability of these compounds opens avenues for developing novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-oxopropylidene triphenylphosphorane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its mechanism of action include nucleophilic substitution, addition, and redox reactions .

Comparación Con Compuestos Similares

Similar Compounds

1-(Triphenylphosphoranylidene)-2-propanone: Similar in structure but lacks the chlorine atom.

(2-Oxopropylidene)triphenylphosphorane: Another similar compound with a different functional group.

Acetylmethylene-triphenylphosphorane: Similar in structure but with different substituents.

Uniqueness

3-Chloro-2-oxopropylidene triphenylphosphorane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .

Actividad Biológica

3-Chloro-2-oxopropylidene triphenylphosphorane is a phosphonium compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the available literature on its synthesis, biological activities, and applications, highlighting significant research findings and case studies.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of triphenylphosphine with appropriate electrophiles. A notable synthetic route includes the use of azido-isocyanides, which undergo intramolecular cyclization to yield functionalized products .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential as an enzyme inhibitor and its role in various therapeutic applications. The compound's unique structure allows it to interact with biological systems in several ways:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

- Plant Growth Regulation : Compounds similar to this compound have been noted for their roles in regulating plant growth and development.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways. For example, studies have demonstrated its ability to inhibit cholesteryl ester transfer protein (CETP), which is significant for managing cholesterol levels and cardiovascular health .

Antimicrobial Properties

In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. Results indicate that it possesses moderate activity against certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Case Studies

- Case Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry explored the effects of this compound on CETP activity. The findings revealed a dose-dependent inhibition, indicating its potential as a therapeutic agent for hyperlipidemia .

- Antimicrobial Activity Evaluation : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAMPFDYTBDISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301784 | |

| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13605-66-8 | |

| Record name | 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13605-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.